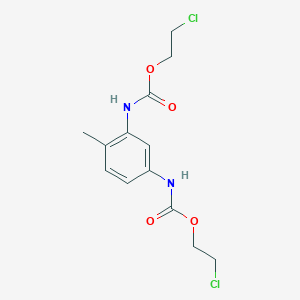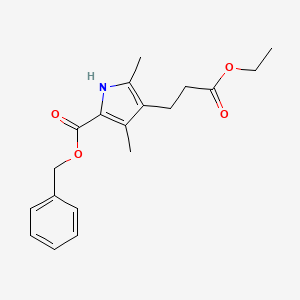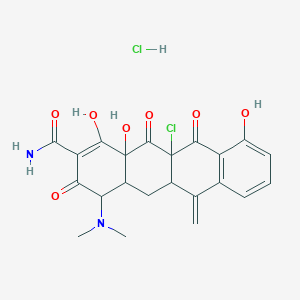
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine is an organic compound with the molecular formula C18H20N4O2 and a molecular weight of 324.386 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the nitrophenylazo group makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine typically involves the reaction of 4-nitroaniline with 4-methylpiperidine in the presence of a coupling agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The azo group can be reduced to hydrazo compounds using reducing agents such as sodium dithionite.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium dithionite, ethanol.
Substitution: Various nucleophiles, solvents like dichloromethane.
Major Products Formed
Oxidation: 4-Methyl-1-(4-(4-aminophenylazo)phenyl)piperidine.
Reduction: 4-Methyl-1-(4-(4-hydrazinophenylazo)phenyl)piperidine.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine involves its interaction with various molecular targets. The nitrophenylazo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-1-(4-(phenylazo)phenyl)piperidine
- 3,5-Dimethyl-4-(2-nitrophenylazo)phenol
- 4-(4-Nitrophenylazo)phenol
- 2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline
- 1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine
- 2-(4-(4-Nitrophenylazo)phenyl)isoindoline
- N-Ethyl-N-methyl-4-(4-nitrophenylazo)aniline
- 2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline
Uniqueness
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine is unique due to its specific structural features, including the presence of both a piperidine ring and a nitrophenylazo group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
200394-30-5 |
|---|---|
Formule moléculaire |
C18H20N4O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
[4-(4-methylpiperidin-1-yl)phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C18H20N4O2/c1-14-10-12-21(13-11-14)17-6-2-15(3-7-17)19-20-16-4-8-18(9-5-16)22(23)24/h2-9,14H,10-13H2,1H3 |
Clé InChI |
YBWKLMSPFXNQTF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)

![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)



![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)



